Cas no 138372-67-5 (1,3-bis(5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl)benzene)

138372-67-5 structure
Nom du produit:1,3-bis(5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl)benzene
Numéro CAS:138372-67-5
Le MF:C30H30N4O2
Mégawatts:478.584806919098
MDL:MFCD03093214
CID:64529
PubChem ID:253662118
1,3-bis(5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl)benzene Propriétés chimiques et physiques
Nom et identifiant
-
- OXD-7
- 1,3-Bis(5-(4-(tert-butyl)phenyl)-1,3,4-oxadiazol-2-yl)benzene
- 1,3-BIS[5-(4-(1,1-DIMETHYLETHYL)PHENYL)-1,3,4-OXADIAZOL-2-YL]BENZENE
- 1,3-BIS[(P-TERT-BUTYL)PHENYL-1,3,4-OXADIAZOYL]BENZENE
- 2,2'-(1,3-Phenylene)bis[5-(4-tert-butylphenyl)-1,3,4-oxadiazole]
- 1,3-Bis[2-(4-tert-butylphenyl)-1,3,4-oxadiazole-5-yl]benzene
- 1,3-Bis[5-(4-tert-butylphenyl)-1,3,4-oxadiazole-2-yl]benzene
- 2,2'-(1,3-Phenylene)bis[5-(p-tert-butylphenyl)-1,3,4-oxadiazole]
- 1,3-Bis[5-(4-tert-butylphenyl)-2-[1,3,4]oxadiazolyl]benzene
- 1,3,4-Oxadiazole, 2,2'-(1,3-phenylene)bis[5-[4-(1,1-dimethylethyl)phenyl]-
- 2,2'-(1,3-PHENYLENE)BIS{5-[4-(T-BUTYL)PHENYL]}-1,3,4-OXADIAZOLE HOLE BLOCKER 290 NM (CH3OH) ABSORBANCE
- 1,3-Bis[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]benzene
- 2-(4-tert-butylphenyl)-5-[3-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]phenyl]-1,3,4-oxadiazole
- 2,2'-(1,3-Phenylene)-bis[5-(4-tert-butylphenyl)-1,3,4-oxadiazole]
- 1,3-Bis[(4-tert-butylphenyl)-1,3,4-oxadiazole]benzene
- 1,3-Bis[(4-tert-butylphenyl)-1,3,4-oxadiazolyl]phenylene
- 1,3-Bis[5-(p-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]benzene
- OXD 7
- 1,3-BIS(5-(4-TERT-BUTYLPHENYL)-1,3,4-OXADIAZOL-2-YL)BENZENE
- C30H30N4O2
- 2,2'-(1,3-PHENYLENE)BIS5-4-(1,1-DIMETHYLETHYL)PHENYL-1,3,4-OXADIAZOLE
- 1,3,4-Oxadiazole,2,2'-(1,3-phenylene)bis[5-[4-(1,1-dimethylethyl)phenyl]-
- 2-
- AM62647
- AS-39311
- 2,2/'-(1,3-Phenylene)bis[5-(4-tert-butylphenyl)-1,3,4-oxadiazole]
- SCHEMBL30083
- DTXSID40571406
- 1,3-bis[2-(4-tert-butylphenyl)-1,3,4-oxadiazo-5-yl]benzene
- 2,2'-(1,3-phenylene)bis[5-[4-(1,1-dimethylethyl)phenyl]]-1,3,4-oxadiazole
- 138372-67-5
- OXD-7; 2 pound not2'-(1 pound not3-Phenylene)-bis[5-(4-tert-butylphenyl)-1 pound not3 pound not4-oxadiazole]
- 2-(4-tert-butylphenyl)-5-(3-(5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl)phenyl)-1,3,4-oxadiazole
- AC-24442
- CS-0168834
- 2,2'-(1,3-phenylene)bis[5-(4-t-butylphenyl)-1,3,4-oxadiazole]
- B4252
- MFCD03093214
- BCP07324
- OXD-7; 2,2'-(1,3-Phenylene)-bis[5-(4-tert-butylphenyl)-1,3,4-oxadiazole], >99%(HPLC), Sublimed
- FT-0697624
- AKOS003379429
- OXD-7; 2,2'-(1,3-Phenylene)-bis[5-(4-tert-butylphenyl)-1,3,4-oxadiazole]
- STK296435
- 2,2'-benzene-1,3-diylbis[5-(4-tert-butylphenyl)-1,3,4-oxadiazole]
- 2,2\\'-(1,3-Phenylene)bis[5-(4-tert-butylphenyl)-1,3,4-oxadiazole]
- 2-(4-TERT-BUTYLPHENYL)-5-{3-[5-(4-TERT-BUTYLPHENYL)-1,3,4-OXADIAZOL-2-YL]PHENYL}-1,3,4-OXADIAZOLE
- FQJQNLKWTRGIEB-UHFFFAOYSA-N
- 1,3-bis(5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl)benzene
-
- MDL: MFCD03093214
- Piscine à noyau: 1S/C30H30N4O2/c1-29(2,3)23-14-10-19(11-15-23)25-31-33-27(35-25)21-8-7-9-22(18-21)28-34-32-26(36-28)20-12-16-24(17-13-20)30(4,5)6/h7-18H,1-6H3
- La clé Inchi: FQJQNLKWTRGIEB-UHFFFAOYSA-N
- Sourire: O1C(C2C([H])=C([H])C([H])=C(C=2[H])C2=NN=C(C3C([H])=C([H])C(=C([H])C=3[H])C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H])O2)=NN=C1C1C([H])=C([H])C(=C([H])C=1[H])C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H]
Propriétés calculées
- Qualité précise: 478.23700
- Masse isotopique unique: 478.23687621g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 6
- Comptage des atomes lourds: 36
- Nombre de liaisons rotatives: 6
- Complexité: 645
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 7.6
- Surface topologique des pôles: 77.8
Propriétés expérimentales
- Dense: 1.132
- Point de fusion: 239.0 to 243.0 deg-C
- Point d'ébullition: 625.672 °C at 760 mmHg
- Point d'éclair: 314.132 °C
- Indice de réfraction: 1.569
- Le PSA: 77.84000
- Le LogP: 7.71560
- λ max: 292(CH2Cl2)(lit.)
1,3-bis(5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl)benzene PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B4252-200MG |
1,3-Bis[5-(4-tert-butylphenyl)-2-[1,3,4]oxadiazolyl]benzene |
138372-67-5 | >97.0%(HPLC) | 200mg |
¥245.00 | 2024-04-17 | |
eNovation Chemicals LLC | Y0986989-5g |
1,3-Bis(5-(4-(tert-butyl)phenyl)-1,3,4-oxadiazol-2-yl)benzene |
138372-67-5 | 95% | 5g |
$450 | 2024-08-02 | |
eNovation Chemicals LLC | D381304-5g |
1,3-bis[2-(4-tert-butylphenyl)-1,3,4-oxadiazo-5-yl]benzene |
138372-67-5 | 97% | 5g |
$1150 | 2024-05-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1239474-100mg |
1,3-Bis[5-(4-tert-butylphenyl)-2-[1,3,4]oxadiazolyl]benzene |
138372-67-5 | 98% | 100mg |
¥45.00 | 2023-11-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1239474-1g |
1,3-Bis[5-(4-tert-butylphenyl)-2-[1,3,4]oxadiazolyl]benzene |
138372-67-5 | 98% | 1g |
¥180.00 | 2023-11-21 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B4252-1g |
1,3-bis(5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl)benzene |
138372-67-5 | 97.0%(LC) | 1g |
¥1240.0 | 2022-05-30 | |
abcr | AB287723-200 mg |
2,2'-(1,3-Phenylene)bis[5-[4-(1,1-dimethylethyl)phenyl]]-1,3,4-oxadiazole; . |
138372-67-5 | 200 mg |
€88.80 | 2023-07-20 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | O60220-250mg |
1,3-Bis(5-(4-(tert-butyl)phenyl)-1,3,4-oxadiazol-2-yl)benzene |
138372-67-5 | 97% | 250mg |
¥55.0 | 2024-07-15 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 100627-1g |
1,3-bis(5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl)benzene |
138372-67-5 | 95+% | 1g |
16222CNY | 2021-05-08 | |
Chemenu | CM393521-1g |
1,3-Bis[5-(4-tert-butylphenyl)-2-[1,3,4]oxadiazolyl]benzene |
138372-67-5 | 95%+ | 1g |
$*** | 2023-03-30 |
1,3-bis(5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl)benzene Littérature connexe
-
Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
-
Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
-
Shenghua Liu,Ruibin Jiang,Peng You,Xingzhong Zhu,Jianfang Wang,Feng Yan Energy Environ. Sci., 2016,9, 898-905
-
Blake J. Plowman,Lathe A. Jones,Suresh K. Bhargava Chem. Commun., 2015,51, 4331-4346
-
5. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974
138372-67-5 (1,3-bis(5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl)benzene) Produits connexes
- 91251-45-5(4-(4-Aminophenyl)butan-1-ol)
- 2138145-33-0(methyl 3-(1-aminocyclohexyl)propanoate hydrochloride)
- 923508-61-6(N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N-(furan-2-yl)methyl-2-(4-methoxyphenyl)acetamide)
- 902583-87-3(2-3-(benzenesulfonyl)-6-bromo-4-oxo-1,4-dihydroquinolin-1-yl-N-phenylacetamide)
- 2228430-23-5(2-methyl-2-3-(1H-1,2,3,4-tetrazol-5-yl)phenylpropanal)
- 1336623-01-8((2S)-1-(quinolin-7-yl)propan-2-amine)
- 1437485-79-4(6-(4-Ethoxy-2-methyl-phenyl)-3-methyl-imidazo[2,1-b]thiazole-2-carboxylic acid)
- 1805310-56-8(Ethyl 5-(difluoromethyl)-4-iodopyridine-2-acetate)
- 2682097-51-2((R)-2-Aminonon-8-enoic acid hydrochloride)
- 1804420-67-4(Methyl 6-(aminomethyl)-2-cyano-3-(difluoromethyl)pyridine-4-acetate)
Fournisseurs recommandés
BIOOKE MICROELECTRONICS CO.,LTD
(CAS:138372-67-5)2'-(1,3-Phenylene)bis[5-(4-tert-butylphenyl)-1,3,4-oxadiazolespirobifluorene

Pureté:99%
Quantité:kg
Prix ($):Enquête
Amadis Chemical Company Limited
(CAS:138372-67-5)1,3-bis(5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl)benzene

Pureté:99%
Quantité:25g
Prix ($):320.0